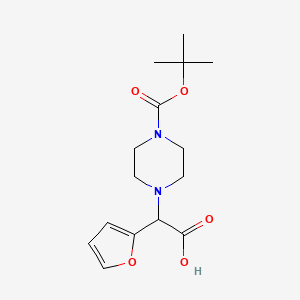

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(2-furanyl)acetic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The official IUPAC designation for this molecule is 4-(tert-butoxycarbonyl)-1-piperazinylacetic acid, which precisely describes the substitution pattern and functional group arrangement. The compound is registered under Chemical Abstracts Service number 870719-85-0, providing unambiguous identification within chemical databases and regulatory frameworks.

The molecular formula C15H22N2O5 indicates the presence of fifteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and five oxygen atoms, corresponding to a molecular weight of 310.35 grams per mole. This empirical formula reflects the complex nature of the molecule, encompassing the six-membered piperazine ring, the five-membered furan heterocycle, the tert-butoxycarbonyl protecting group, and the carboxylic acid functionality. The systematic name also incorporates the positional descriptors that indicate the specific attachment points of the various substituents on the core piperazine scaffold.

Alternative nomenclature systems provide additional descriptive approaches to identify this compound. The International Chemical Identifier string InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-21-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) offers a standardized computer-readable format that encodes the complete structural information. Similarly, the Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CO2)C(=O)O provides a linear notation that captures the connectivity and stereochemistry of the molecule.

Molecular Architecture: tert-butoxycarbonyl-Protected Piperazine and Furan Moieties

The molecular architecture of 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(2-furanyl)acetic acid represents a sophisticated combination of heterocyclic systems designed to maximize synthetic versatility and biological activity potential. The central piperazine ring adopts a characteristic chair conformation, similar to other piperazine derivatives studied in crystallographic investigations. This six-membered saturated heterocycle contains two nitrogen atoms positioned at the 1 and 4 positions, creating a diamine structure that serves as a fundamental pharmacophoric element in numerous therapeutic agents.

The tert-butoxycarbonyl protecting group attached to one of the piperazine nitrogen atoms plays a crucial role in the compound's stability and reactivity profile. This bulky protecting group prevents unwanted side reactions during synthetic transformations while maintaining the nucleophilic character of the protected nitrogen for subsequent deprotection and functionalization steps. The tert-butoxycarbonyl moiety consists of a tertiary butyl group connected through an oxycarbonyl linkage, creating a stable yet removable protective functionality that can be selectively cleaved under acidic conditions.

The furan ring system contributes significant electronic and steric properties to the overall molecular structure. This five-membered aromatic heterocycle contains one oxygen atom and exhibits characteristic reactivity patterns associated with electron-rich aromatic systems. The furan moiety is connected to the piperazine nitrogen through a methylene bridge that also bears a carboxylic acid functional group, creating an alpha-amino acid derivative with enhanced structural complexity.

| Structural Component | Molecular Contribution | Key Properties |

|---|---|---|

| Piperazine Ring | C4H8N2 | Six-membered diamine, chair conformation |

| tert-butoxycarbonyl Group | C5H9O2 | Protecting group, acid-labile |

| Furan Ring | C4H3O | Five-membered aromatic heterocycle |

| Acetic Acid Moiety | C2H3O2 | Carboxylic acid functionality |

| Methylene Linker | CH2 | Connects furan to piperazine |

Crystallographic Characterization and Conformational Analysis

Crystallographic studies of related piperazine-furan compounds provide valuable insights into the three-dimensional structure and conformational preferences of 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(2-furanyl)acetic acid. Analysis of the 4-(furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate crystal structure reveals that the piperazine ring adopts a slightly distorted chair conformation with puckering parameters Q, θ, and φ = 0.5552 angstroms, 173.13 degrees, and 4.2 degrees, respectively. These geometric parameters suggest that similar conformational characteristics would be expected for the target compound.

The furan ring system in related structures exhibits conformational flexibility, with crystallographic evidence showing twofold rotational disorder in a 0.430:0.570 ratio. This disorder indicates that the furan ring can adopt multiple orientations relative to the piperazine core, suggesting that 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(2-furanyl)acetic acid may also display conformational heterogeneity in the solid state. The rotational freedom around the bond connecting the furan ring to the central carbon atom allows for optimization of intermolecular interactions in crystal packing arrangements.

Intermolecular hydrogen bonding patterns play a crucial role in determining crystal packing arrangements for compounds containing both piperazine and carboxylic acid functionalities. In related structures, nitrogen-hydrogen to oxygen hydrogen bonds link molecules into extended chain arrangements, while additional weak carbon-hydrogen to oxygen interactions contribute to the formation of supramolecular layer structures. The presence of multiple hydrogen bond donors and acceptors in 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(2-furanyl)acetic acid suggests that similar extended hydrogen bonding networks would be observed in its crystal structure.

The tert-butoxycarbonyl protecting group introduces significant steric bulk that influences the overall molecular conformation and crystal packing efficiency. The bulky tertiary butyl substituent requires accommodation within the crystal lattice, potentially leading to decreased packing density but enhanced molecular stability through steric protection of the piperazine nitrogen atom.

Comparative Structural Analysis with Related Piperazine-Furan Hybrids

Comparative analysis with structurally related compounds reveals important trends in the molecular architecture and properties of piperazine-furan hybrid systems. The synthesis and characterization of piperazine-substituted dihydrofuran derivatives demonstrates the versatility of manganese triacetate-mediated radical cyclization reactions for constructing complex heterocyclic frameworks. These reactions proceed through regioselective cyclization mechanisms that favor formation of dihydrofuran rings when appropriate substitution patterns are present on the piperazine core.

Structural comparisons with other tert-butoxycarbonyl-protected piperazine derivatives, such as 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(4-fluorophenyl)acetic acid, reveal consistent conformational preferences for the piperazine ring system. The molecular weight of the fluorophenyl analog (338.4 grams per mole) is slightly higher than the furan derivative (310.35 grams per mole), reflecting the atomic weight difference between the aromatic substituents. Both compounds share the common structural motif of an alpha-amino acid framework with tert-butoxycarbonyl protection.

The naphthalenyl analog 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(2-naphthalenyl)acetic acid provides additional structural comparison points, with a molecular weight of 370.44 grams per mole reflecting the extended aromatic system. The progression from furan to phenyl to naphthalenyl substitution demonstrates how aromatic ring size and electronic properties can be systematically varied while maintaining the core piperazine-acetic acid architecture.

| Compound | Molecular Weight (g/mol) | Aromatic Substituent | CAS Number |

|---|---|---|---|

| 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(2-furanyl)acetic acid | 310.35 | Furan | 870719-85-0 |

| 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(4-fluorophenyl)acetic acid | 338.4 | Fluorophenyl | 868151-70-6 |

| 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(2-naphthalenyl)acetic acid | 370.44 | Naphthalenyl | 885274-80-6 |

| 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(3-thienyl)acetic acid | 326.4 | Thiophene | 885274-75-9 |

The thiophene analog 2-(4-tert-butoxycarbonyl-piperazinyl)-2-(3-thienyl)acetic acid represents another important structural comparison, incorporating sulfur heterocyclic chemistry while maintaining the overall molecular framework. The molecular weight of 326.4 grams per mole falls between the furan and fluorophenyl derivatives, demonstrating how heteroatom substitution affects molecular properties. These comparative studies reveal that the core structural framework can accommodate diverse aromatic and heteroaromatic substituents while preserving the essential pharmacophoric elements.

Properties

IUPAC Name |

2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-21-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLDLSSPUNZCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376124 | |

| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870719-85-0 | |

| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Boc-Activation Protocol

Piperazine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium hydride. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours, achieving >90% yield. Excess Boc anhydride (1.2–2.0 equivalents) ensures complete conversion.

Mechanistic Insight :

The base deprotonates piperazine, facilitating nucleophilic attack on Boc anhydride. The reaction is exothermic, requiring controlled addition to avoid side reactions.

Coupling of Boc-Piperazine with Furan-Acetic Acid Derivatives

The central challenge lies in forming the C–N bond between Boc-piperazine and the furan-acetic acid moiety.

Nucleophilic Substitution via Activated Esters

The acetic acid group is activated as a mixed anhydride or chloroacetate to enhance electrophilicity. For example, treatment with thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with Boc-piperazine in DCM at reflux (40°C) for 6 hours. Yields range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/n-heptane).

Reductive Amination Approach

An alternative route involves condensing Boc-piperazine with 2-furylglyoxylic acid followed by reduction. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane at 25°C for 12 hours achieves 70–85% yield. This method avoids harsh acidic conditions but requires strict moisture control.

Comparative Data :

| Method | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Thionyl chloride, Boc-piperazine | DCM | 40 | 65–78 |

| Reductive Amination | STAB, Boc-piperazine | Dichloroethane | 25 | 70–85 |

One-Pot Synthesis Strategies

Recent advances emphasize streamlined protocols to reduce purification steps.

Ugi-Adduct-Mediated Cyclization

A one-pot synthesis adapted from pyrrolopiperazine methodologies employs Ugi four-component reactions (Ugi-4CR). Combining Boc-piperazine, 2-furaldehyde, an isocyanide, and a carboxylic acid in methanol at 25°C for 24 hours forms a tetrahedral intermediate. Subsequent cyclization with cesium carbonate in acetonitrile at reflux (82°C) yields the target compound in 68–74% yield.

Advantages :

Purification and Crystallization Techniques

Final product purity (>98%) is achieved through solvent-dependent crystallization.

Solvent Screening for Recrystallization

Ethyl acetate/n-heptane mixtures (3:7 v/v) produce needle-like crystals with minimal impurities. Alternatively, anti-solvent addition (water to acetonitrile) induces precipitation, though this risks amorphous solid formation.

Optimized Conditions :

- Dissolve crude product in warm ethyl acetate (50°C).

- Gradually add n-heptane until cloud point.

- Cool to 4°C for 12 hours.

Scalability and Industrial Considerations

Large-scale production (>1 kg) requires modifications to balance cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acetic acid moiety can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to yield the free piperazine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Free piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound is primarily utilized as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable component in drug design .

Case Study:

Research has demonstrated that derivatives of this compound can act as melanocortin receptor agonists, which are useful for treating obesity and diabetes. The piperazine and piperidine derivatives have shown potential in modulating metabolic pathways linked to these conditions .

Biological Research

Receptor Interactions:

In biological studies, this compound is employed to investigate receptor interactions and signaling pathways. This aids researchers in understanding complex biological systems and the physiological effects of various compounds on cellular functions .

Mechanism of Action:

The mechanism by which this compound exerts its effects typically involves interactions with specific enzymes or receptors, thereby modulating their activity. This modulation can lead to significant biological responses relevant to therapeutic applications.

Drug Formulation

Enhancing Solubility and Bioavailability:

The unique structure of this compound enhances the solubility and bioavailability of drugs. This property is critical in formulating effective drug delivery systems that ensure optimal therapeutic outcomes .

Formulation Example:

In a study focusing on drug delivery systems, formulations incorporating this compound were shown to improve the pharmacokinetic profiles of active pharmaceutical ingredients, leading to better absorption and efficacy in vivo .

Analytical Chemistry

Standardization in Analytical Methods:

The compound serves as a standard in various analytical methods, facilitating the quantification of related compounds in complex mixtures. Its high purity (≥ 99% HPLC) makes it suitable for use in rigorous analytical applications .

Application in Method Development:

In analytical chemistry, this compound has been utilized to develop methods for detecting and quantifying similar compounds, thereby enhancing the reliability of analytical results across different studies.

Material Science

Incorporation into Polymer Matrices:

The compound can be incorporated into polymer matrices to enhance their properties for applications in coatings and adhesives. This incorporation improves mechanical strength and thermal stability, making it suitable for various industrial applications .

Material Properties Comparison:

| Property | This compound | Similar Compounds |

|---|---|---|

| Solubility | High | Moderate |

| Mechanical Strength | Enhanced | Variable |

| Thermal Stability | Improved | Standard |

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid would depend on its specific interactions with molecular targets. Typically, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The Boc group can protect the piperazine ring during synthesis and be removed to reveal the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.

2-(4-Boc-piperazinyl)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a furan ring.

Uniqueness

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds with other aromatic rings.

Biological Activity

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the piperazine and furan moieties suggests that this compound may interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a furan ring attached to an acetic acid moiety. This configuration is significant for its biological interactions.

- Molecular Formula : CHNO

- Molecular Weight : 276.34 g/mol

- Functional Groups : Piperazine, furan, carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can modulate the activity of neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease.

Anticholinergic Activity

A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated that this compound exhibits moderate inhibitory activity against AChE. This suggests potential applications in treating conditions associated with cholinergic dysfunction.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Results indicated moderate to weak activity against both Gram-positive and Gram-negative bacteria, highlighting the need for further investigation into its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 0.5 mg/mL |

| Escherichia coli | 10 | 1.0 mg/mL |

| Pseudomonas aeruginosa | 8 | >1.0 mg/mL |

Case Studies and Research Findings

-

Acetylcholinesterase Inhibition :

- A study found that the compound showed an IC value indicative of moderate AChE inhibition, which could be beneficial in developing treatments for Alzheimer's disease.

- Antimicrobial Evaluation :

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.